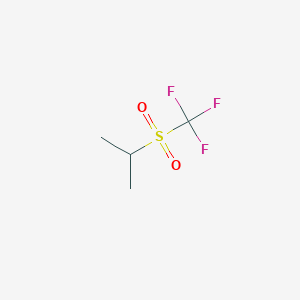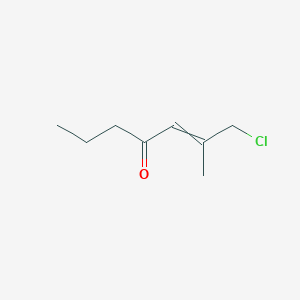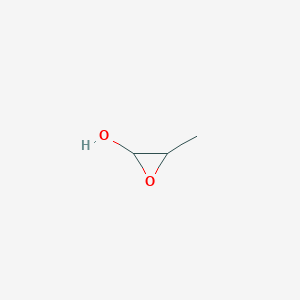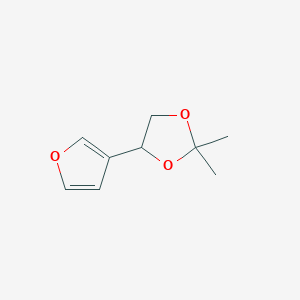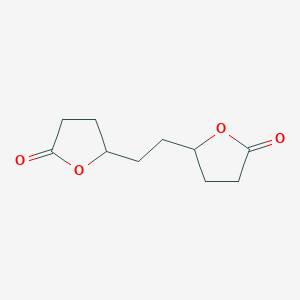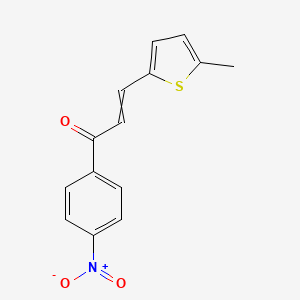![molecular formula C27H34O2 B14606393 1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- CAS No. 58600-16-1](/img/structure/B14606393.png)
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- is a complex organic compound characterized by its unique structure, which includes a nonanone backbone and a fluorenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- typically involves multi-step organic reactions. One common method includes the condensation of fluorenone with a suitable alkylating agent, followed by further functionalization to introduce the nonanone moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nonanone: A simpler ketone with a similar nonanone backbone but lacking the fluorenyl group.
Fluorenone: Contains the fluorenyl group but lacks the nonanone moiety.
Uniqueness
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- is unique due to the combination of the nonanone and fluorenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
58600-16-1 |
|---|---|
Formule moléculaire |
C27H34O2 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
1-(7-pentanoyl-9H-fluoren-2-yl)nonan-1-one |
InChI |
InChI=1S/C27H34O2/c1-3-5-7-8-9-10-12-27(29)21-14-16-25-23(18-21)19-22-17-20(13-15-24(22)25)26(28)11-6-4-2/h13-18H,3-12,19H2,1-2H3 |
Clé InChI |
YFYDWXKOYQZRLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)

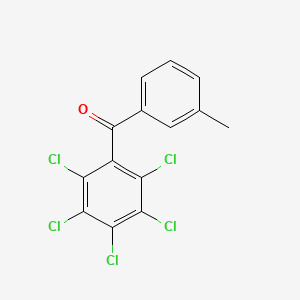
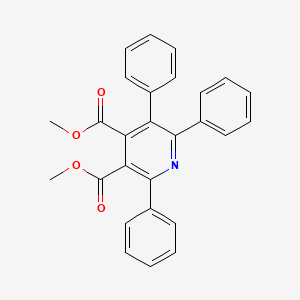
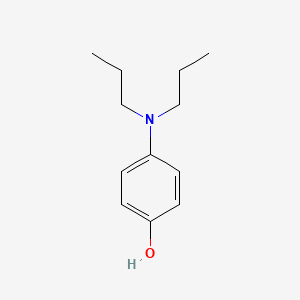
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
